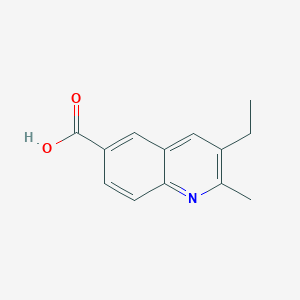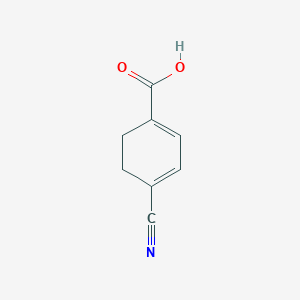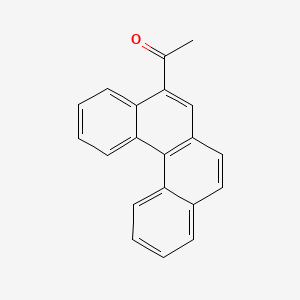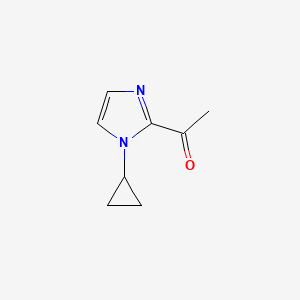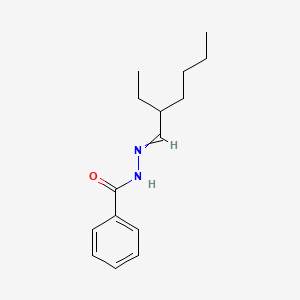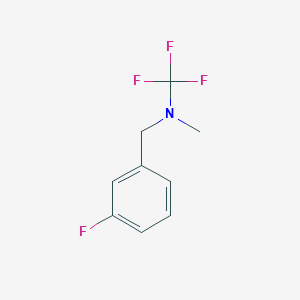
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine is an organic compound characterized by the presence of trifluoromethyl and fluorobenzyl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a nitrogen atom, making it a valuable molecule in various chemical and industrial applications.
準備方法
The synthesis of 1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 3-fluorobenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of 1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target molecules, contributes to its biological activity.
類似化合物との比較
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group, leading to variations in reactivity and biological activity.
1,1,1-trifluoro-N-(3-chlorobenzyl)-N-methylmethanamine:
1,1,1-trifluoro-N-(3-bromobenzyl)-N-methylmethanamine: The bromine atom introduces further variations in the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C9H9F4N |
|---|---|
分子量 |
207.17 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[(3-fluorophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChIキー |
ALGVYXVMZBLVQE-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







